N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
This compound is a structurally complex molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core, a thioether-linked 2-oxoethyl group substituted with a 3-chloro-4-methylphenylamino moiety, and a terminal 4-methylbenzamide group. Its design likely targets modulation of enzymatic or receptor activity, given the prevalence of triazolopyridazine scaffolds in kinase inhibitors and heterocyclic amines in bioactive molecules . The thioether and amide linkages enhance solubility and metabolic stability, while the chloro-methylphenyl group may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-[2-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O2S/c1-15-3-6-17(7-4-15)24(33)26-12-11-21-29-28-20-9-10-23(30-31(20)21)34-14-22(32)27-18-8-5-16(2)19(25)13-18/h3-10,13H,11-12,14H2,1-2H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFFEDJIXBKGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures have been known to target kinases such as chk1, chk2, and sgk. These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage.
Mode of Action
This inhibition could lead to disruption of the cell cycle and induction of apoptosis in cancer cells.
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of CHK1 and CHK2 can disrupt the DNA damage response pathway, leading to cell cycle arrest and apoptosis. Similarly, inhibition of SGK could affect various cellular processes, including ion transport, cell proliferation, and survival.
Pharmacokinetics
The presence of the chloro and methyl groups could enhance its lipophilicity, potentially improving its absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the cells in which these targets are expressed. In general, kinase inhibitors can induce cell cycle arrest and apoptosis, particularly in cancer cells. They can also affect cellular processes such as ion transport and cell survival.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by exposure to air or heat. Its efficacy could also be influenced by the presence of other molecules that compete for the same targets.
Biological Activity
N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a [1,2,4]triazolo[4,3-b]pyridazin moiety, which is known for its diverse biological activities. The presence of chloro and methyl groups in the phenyl ring contributes to its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing triazole and pyridazine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation.
- Case Study : A study demonstrated that similar triazole derivatives inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains and fungi.
- In Vitro Studies : In antimicrobial assays, this compound exhibited activity against:
- Bacteria : Staphylococcus aureus and Escherichia coli.
- Fungi : Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
3. Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties.
- Mechanism : It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory pathway.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes such as COX and various kinases.
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) : It may modulate the production of ROS within cells, contributing to its anticancer effects.
Research Findings
Recent studies have explored the synthesis and biological evaluation of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazine/Quinazolinone Cores
- Triazine Derivatives (e.g., compounds from ): Core: 1,3,5-Triazine vs. triazolopyridazine. Substituents: Thioether-linked ethyl acetate and sulfonamide groups. The sulfonamide group in triazine derivatives (e.g., ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate) may confer stronger hydrogen-bonding interactions compared to the benzamide group in the target compound . Synthesis: Both compounds use ethyl bromoacetate and TEA for thioether formation, but triazine derivatives require additional steps for imidazolidin-2-ylidene sulfamoyl groups .
- Quinazolinone Derivatives (e.g., ): Core: 4-Oxo-3,4-dihydroquinazolin-2-yl vs. triazolopyridazine. Substituents: Thioacetamide and sulfamoylphenyl groups. The sulfamoylphenyl group in quinazolinones (e.g., 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamide) enhances hydrophilicity compared to the chloro-methylphenylamino group in the target compound .
Functional Group Analogues
- Thioether-Linked Acetamides (e.g., and ): Both the target compound and triazine/quinazolinone derivatives utilize thioether bridges to connect aromatic and amide groups. However, the target’s 2-oxoethyl spacer introduces conformational flexibility, which may improve target engagement compared to rigid spacers in analogues .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Bioactivity Potential: While direct data is absent, structural parallels suggest kinase or protease inhibition, contrasting with antioxidancy () or sulfonamide-driven mechanisms ().
- Safety Profile: Unlike carcinogenic heterocyclic amines (), the target’s non-planar core and polar substituents likely reduce genotoxic risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
